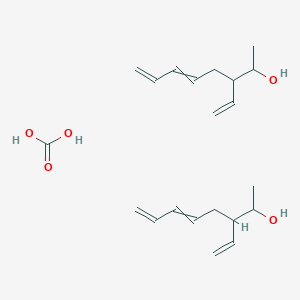
Carbonic acid;3-ethenylocta-5,7-dien-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid;3-ethenylocta-5,7-dien-2-ol is a unique organic compound that combines the properties of carbonic acid and an unsaturated alcohol. This compound is characterized by the presence of both a carboxylic acid group and multiple double bonds within its structure, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid;3-ethenylocta-5,7-dien-2-ol typically involves the reaction of carbonic acid derivatives with unsaturated alcohols. One common method is the esterification of carbonic acid with 3-ethenylocta-5,7-dien-2-ol under acidic conditions. This reaction can be catalyzed by sulfuric acid or other strong acids, and it usually requires heating to achieve a high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid;3-ethenylocta-5,7-dien-2-ol undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in anhydrous solvents.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Carbonic acid;3-ethenylocta-5,7-dien-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other materials due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of carbonic acid;3-ethenylocta-5,7-dien-2-ol involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the double bonds can undergo addition reactions. These interactions can affect biological pathways and chemical processes, making the compound versatile in its applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbonic acid;3-ethenylocta-5,7-dien-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
Carbonic acid;3-ethenylocta-5,7-dien-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
Carbonic acid;3-ethenylocta-5,7-dien-2-ol is unique due to the presence of both a carboxylic acid group and multiple double bonds, which provide a combination of reactivity and stability. This makes it a valuable compound for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
65143-32-0 |
|---|---|
Molekularformel |
C21H34O5 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
carbonic acid;3-ethenylocta-5,7-dien-2-ol |
InChI |
InChI=1S/2C10H16O.CH2O3/c2*1-4-6-7-8-10(5-2)9(3)11;2-1(3)4/h2*4-7,9-11H,1-2,8H2,3H3;(H2,2,3,4) |
InChI-Schlüssel |
YKNWETLJRLOPLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(CC=CC=C)C=C)O.CC(C(CC=CC=C)C=C)O.C(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


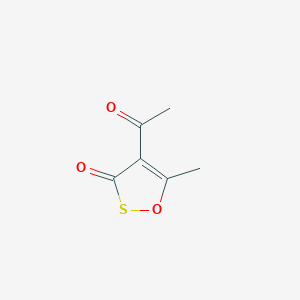
![8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14478598.png)
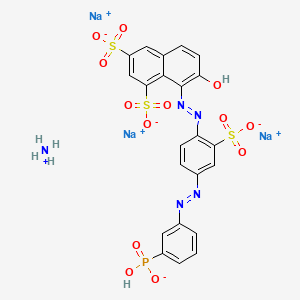
![1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane](/img/structure/B14478610.png)
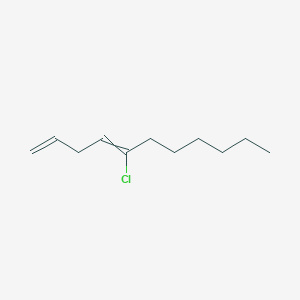
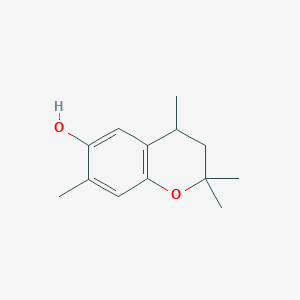
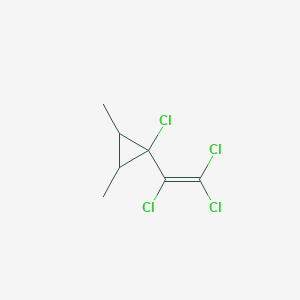
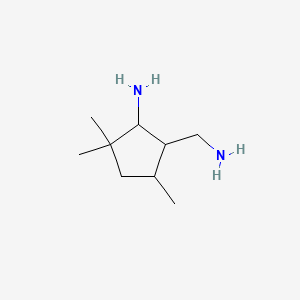
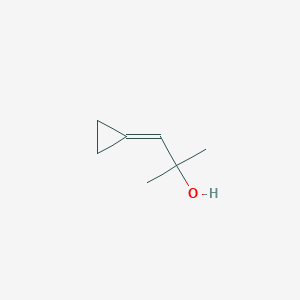

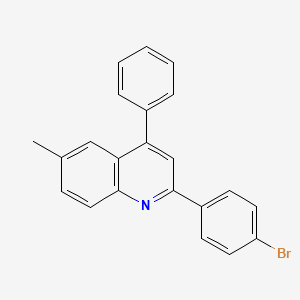
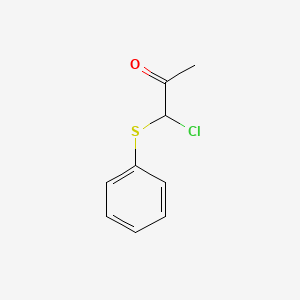
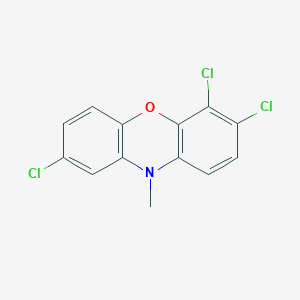
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine]](/img/structure/B14478666.png)
